4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide
Overview
Description
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound with the molecular formula C8H14N2O2S2. It features a thiazole ring substituted with a tert-butyl group at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 5-position.
Mechanism of Action
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound is a powder at room temperature, which could influence its absorption and distribution .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including analgesic and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide .
Biochemical Analysis
Biochemical Properties
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can act as neuroprotective agents and influence neurotransmitter synthesis . The compound’s impact on cellular metabolism includes modulation of energy release from carbohydrates, which is crucial for normal cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions . These interactions can lead to the inhibition of specific enzymes or activation of signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained biological activity with potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial or neuroprotective activity . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthiazole with tert-butyl bromide in the presence of a base, followed by sulfonation with chlorosulfonic acid to introduce the sulfonamide group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-methyl-1,3-thiazole: Lacks the sulfonamide group, making it less effective as an antimicrobial agent.
2-Amino-4-tert-butyl-1,3-thiazole-5-carboxylate: Contains an amino group instead of a sulfonamide group, leading to different chemical properties and applications.
Uniqueness
4-Tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the tert-butyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-tert-butyl-2-methyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-5-10-6(8(2,3)4)7(13-5)14(9,11)12/h1-4H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDDLDNSGUWNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)S(=O)(=O)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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